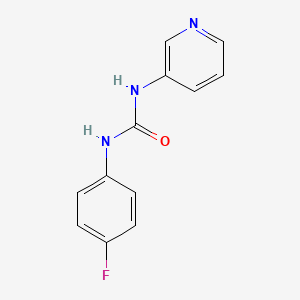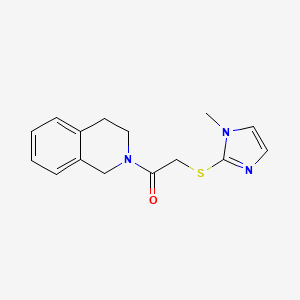
N-(2,4-dimethylphenyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-9H-xanthene-9-carboxamide is an organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a xanthene core and a carboxamide group attached to a 2,4-dimethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 2,4-dimethylaniline with xanthene-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted carboxamides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its xanthene core.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. In biological systems, it may interact with cellular receptors and signaling pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2,4-dimethylaniline
- N-(2,4-dimethylphenyl)-N’-methylformamidine
Uniqueness
N-(2,4-dimethylphenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as biological imaging and analytical chemistry. Additionally, its carboxamide group allows for versatile chemical modifications, enhancing its utility in various synthetic and industrial processes .
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-14-11-12-18(15(2)13-14)23-22(24)21-16-7-3-5-9-19(16)25-20-10-6-4-8-17(20)21/h3-13,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVQQUMPPIDUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Thieno[2,3-d]pyrimidin-2-ylsulfanylacetic acid](/img/structure/B7599919.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B7599921.png)
![5-phenyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7599932.png)

![2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole](/img/structure/B7599940.png)


![Ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7599950.png)
![4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7599958.png)
![[2-[Benzyl(ethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B7599961.png)
![N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7599978.png)
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B7599996.png)
![1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7600003.png)
![2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B7600004.png)
